molecular formula C14H11Cl2N3O4 B4128689 N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-nitrophenyl)urea

N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-nitrophenyl)urea

Cat. No. B4128689
M. Wt: 356.2 g/mol
InChI Key: GIEMBFHYEQNGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-nitrophenyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted urea herbicides. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling a wide range of weeds. In

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that Diuron can have adverse effects on non-target organisms, including humans. It has been shown to cause oxidative stress, DNA damage, and disruption of hormonal balance in animals. It has also been linked to developmental abnormalities in fish and amphibians.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide, and its effectiveness in controlling weeds has been well established. It is also relatively easy to synthesize and has a long shelf life. However, its toxicity to non-target organisms, including humans, means that caution must be taken when handling and using it in lab experiments. Additionally, the effects of Diuron on different plant species may vary, making it important to test its efficacy on a range of plants.

Future Directions

Further research is needed to fully understand the effects of Diuron on non-target organisms, including humans. Studies should focus on the development of alternative herbicides that are less toxic and have a lower environmental impact. Additionally, research should be conducted to determine the long-term effects of Diuron on soil health and the ecosystem. Finally, more studies are needed to explore the potential of Diuron as a tool for weed management in organic farming systems.

Scientific Research Applications

Diuron is widely used in agricultural and non-agricultural settings as a herbicide. It is effective in controlling a broad range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. It is also used in aquatic environments to control algae and other aquatic weeds.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4/c1-23-8-5-6-10(12(7-8)19(21)22)17-14(20)18-11-4-2-3-9(15)13(11)16/h2-7H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEMBFHYEQNGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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